Tetrapotassium ferrocyanide

Vue d'ensemble

Description

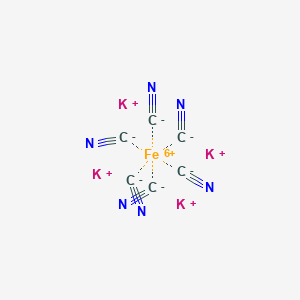

Tetrapotassium ferrocyanide, also known as potassium hexacyanidoferrate (II), is an inorganic compound with the chemical formula K₄[Fe(CN)₆]. It is a potassium salt of the coordination complex [Fe(CN)₆]⁴⁻. This compound forms light yellow, crystalline granules and is known for its stability and low toxicity compared to other cyanide compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrapotassium ferrocyanide can be synthesized by reacting Prussian blue (iron (III) ferrocyanide) with potassium hydroxide. The reaction yields potassium hexacyanidoferrate (II) along with water as a byproduct .

Industrial Production Methods: Modern industrial production involves the reaction of hydrogen cyanide, iron (II) chloride, and calcium hydroxide to form calcium hexacyanidoferrate. This intermediate is then treated with potassium salts to precipitate a mixed calcium-potassium salt, which is further treated with potassium carbonate to yield this compound .

Types of Reactions:

Oxidation: this compound can be oxidized to form potassium ferricyanide.

Reduction: It can be reduced back from potassium ferricyanide to this compound.

Substitution: It undergoes substitution reactions with various metal ions to form different metal ferrocyanides.

Common Reagents and Conditions:

Oxidation: Potassium ferricyanide is formed using oxidizing agents like chlorine or nitric acid.

Reduction: Reducing agents such as sulfur dioxide can revert potassium ferricyanide to this compound.

Substitution: Reactions with metal salts like ferric chloride yield compounds like iron (III) potassium hexacyanidoferrate.

Major Products:

- Potassium ferricyanide

- Iron (III) potassium hexacyanidoferrate

- Various metal ferrocyanides

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Coordination Compounds

- Precursor for Prussian Blue : Tetrapotassium ferrocyanide is a key precursor in the synthesis of Prussian blue (iron(III) ferrocyanide), which is utilized in pigments and dyes.

- Reagent in Analytical Chemistry : It serves as a reagent for the qualitative and quantitative analysis of metals such as iron and copper through precipitation reactions. For instance, it can precipitate iron(II) ions to form a characteristic blue color, aiding in the identification of iron in samples .

Industrial Uses

- Anti-Caking Agent : It is commonly used as an anti-caking agent in table salt and road salt to prevent clumping. The compound ensures free-flowing properties, enhancing usability .

- Metal Processing : this compound is employed in the purification processes of metals, such as separating copper from molybdenum ores and purifying tin .

Biological Applications

Histology and Staining

- Tissue Staining : In biological research, this compound is utilized for staining tissues in histological studies. It aids in visualizing cellular structures under a microscope.

Detoxification of Heavy Metals

- Therapeutic Uses : Research indicates that this compound may help detoxify heavy metals from the body, particularly thallium (Tl) and radioactive cesium (Cs). The compound interacts with these metals, facilitating their elimination through feces and urine .

Medical Applications

Homeopathic Medicine

- Medicinal Ingredient : this compound is included in some homeopathic formulations aimed at treating various conditions. Its low toxicity profile allows for its use in limited quantities within natural health products .

Agricultural Applications

Fertilizer Component

- Nitrogen Supplement : In gardening and agriculture, this compound acts as a nitrogen supplement, promoting plant growth by enhancing nutrient availability in the soil .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Precursor for Prussian blue | Important for pigment production |

| Reagent for metal analysis | Used in precipitation reactions | |

| Industry | Anti-caking agent in salts | Enhances usability of table and road salt |

| Metal purification | Separates copper from molybdenum ores | |

| Biology | Tissue staining | Aids visualization in histological studies |

| Detoxification of heavy metals | Facilitates elimination of thallium and cesium | |

| Medicine | Homeopathic formulations | Low toxicity allows safe use |

| Agriculture | Nitrogen supplement | Supports plant growth |

Case Studies

-

Detoxification Research :

A study investigated the efficacy of this compound in detoxifying thallium from the body. Results indicated significant reductions in thallium levels post-treatment, with increased excretion rates observed in urine samples. -

Industrial Application Analysis :

An industrial case study highlighted the effectiveness of this compound as an anti-caking agent in road salt production. The study reported improved flow characteristics and reduced clumping during storage and application. -

Histological Techniques :

A comparative analysis on various staining techniques demonstrated that this compound provided clearer delineation of cellular structures compared to traditional stains, enhancing diagnostic capabilities in histopathology.

Mécanisme D'action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The hexacyanoferrate (II) ion can bind to metal ions, facilitating their removal or transformation. This property is particularly useful in applications like detoxification of heavy metals, where it forms stable, non-toxic complexes that can be excreted from the body .

Comparaison Avec Des Composés Similaires

- Sodium ferrocyanide

- Potassium ferricyanide

- Prussian blue

Comparison:

- Sodium ferrocyanide: Similar in structure and properties but uses sodium instead of potassium.

- Potassium ferricyanide: An oxidized form of tetrapotassium ferrocyanide, used in different redox reactions.

- Prussian blue: A complex iron cyanide compound used as a pigment and in medical applications for detoxification .

This compound stands out due to its stability, low toxicity, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.

Activité Biologique

Tetrapotassium ferrocyanide, also known as potassium hexacyanidoferrate(II) or yellow prussiate of potash, is an inorganic compound with the formula K₄[Fe(CN)₆]. This compound has garnered attention due to its unique properties and potential applications in various fields, including biology and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety profile, and applications.

This compound is characterized by its stability and low toxicity compared to other cyanide compounds. It forms light yellow crystalline granules and is soluble in water. The compound acts as a strong reducing agent and is often used in various chemical processes and applications .

This compound primarily interacts with thallium(I) and radioactive cesium(I) in biological systems. This interaction leads to the elimination of these elements from the body, making it a potential agent for detoxifying heavy metals. The mechanism involves the formation of a stable complex that facilitates the excretion of these toxic metals through urine and feces .

Target Interactions

- Thallium(I) : this compound binds with thallium ions, reducing their bioavailability and promoting their elimination.

- Radioactive Cesium(I) : Similar to thallium, it also interacts with cesium ions, aiding in their removal from the body.

Safety Profile

Research indicates that this compound exhibits low acute oral toxicity. Studies have shown that absorption from the gastrointestinal tract is minimal (approximately 0.25–0.42% in humans), with no significant accumulation observed in tissues. The compound has been evaluated for genotoxicity and carcinogenicity, concluding that it poses no significant risk under normal exposure levels .

Toxicological Findings

- No Observed Adverse Effect Level (NOAEL) : In animal studies, a NOAEL of 4.4 mg/kg body weight per day was identified concerning renal effects, indicating that higher doses may lead to transient kidney toxicity .

- Absorption Rates : Limited absorption suggests that the compound is safe for use as a food additive and in other applications where exposure is controlled .

Applications in Research and Industry

This compound has diverse applications across various fields:

- Biological Research : Used in histology for staining tissues, enhancing visualization under microscopy.

- Medical Applications : Investigated for its role in detoxifying heavy metals from the body.

- Industrial Uses : Acts as an anti-caking agent in salt, pigments in paints, and reagents in chemical processes .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in biological applications:

- Detoxification Studies : Research demonstrated significant reduction in body burden of thallium(I) when administered this compound, leading to increased excretion rates .

- Histological Applications : In histological studies, this compound has been utilized for staining purposes, aiding in the identification of cellular structures during microscopy.

- Toxicological Assessments : Comprehensive evaluations have confirmed its low toxicity profile, supporting its use as a food additive without safety concerns .

Data Summary Table

| Property/Study | Finding |

|---|---|

| Chemical Formula | K₄[Fe(CN)₆] |

| Solubility | Soluble in water |

| Absorption Rate (Humans) | 0.25–0.42% |

| NOAEL (Renal Effects) | 4.4 mg/kg bw/day |

| Primary Targets | Thallium(I), Radioactive Cesium(I) |

| Applications | Detoxification, Histology Staining, Food Additive |

Analyse Des Réactions Chimiques

Acidic Decomposition and HCN Release

In strongly acidic environments, tetrapotassium ferrocyanide undergoes decomposition to release hydrogen cyanide (HCN), a highly toxic gas. This reaction occurs due to protonation of the cyanide ligands within the stable hexacyanoferrate(II) complex :

Reaction:

| Conditions | Products | Hazards |

|---|---|---|

| pH < 3, excess HCl | FeCl₂, KCl, HCN gas | Acute toxicity (HCN inhalation) |

Redox Reactions with Oxidizing Agents

As a strong reducing agent (Fe²⁺ center), this compound reacts vigorously with oxidizers like chlorates, nitrates, and peroxides. These exothermic reactions risk explosions due to rapid gas evolution :

Example Reaction with Potassium Nitrate:

| Oxidizing Agent | Conditions | Observed Products |

|---|---|---|

| KClO₃ | Heating | FeO, KCNO, Cl₂ gas |

| H₂O₂ | Ambient temperature | Fe(OH)₃, KOCN |

These reactions are industrially monitored to prevent unintended combustion in applications like pyrotechnics and metal extraction .

Stability in Basic Solutions

Under alkaline conditions (pH > 10), the [Fe(CN)₆]⁴⁻ complex remains intact due to the absence of free H⁺ ions. This stability prevents HCN formation, making basic environments safer for handling :

Reaction in KOH:

| Parameter | Acidic (pH 2) | Basic (pH 12) |

|---|---|---|

| HCN release | Yes | No |

| Complex stability | Low | High |

Complexation with Metal Ions

The hexacyanoferrate(II) ion forms insoluble precipitates with heavy metal cations, enabling applications in wastewater treatment and analytical chemistry :

Example with Pb²⁺:

| Metal Ion | Product | Solubility (g/100 mL) |

|---|---|---|

| Cu²⁺ | Cu₂[Fe(CN)₆] | 0.0002 |

| Zn²⁺ | Zn₂[Fe(CN)₆] | 0.005 |

Photochemical Reactions in Cyanotypes

In alkaline solutions, this compound participates in UV-driven redox reactions with ferric ammonium citrate, forming Prussian blue (Fe₄[Fe(CN)₆]₃) :

Reaction:

This photochemical process is foundational to cyanotype photography and blueprinting .

Propriétés

IUPAC Name |

tetrapotassium;iron(6+);hexacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4K/c6*1-2;;;;;/q6*-1;+6;4*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDBHOZBRXWRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Fe+6] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeK4N6+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13943-58-3 | |

| Record name | Potassium ferrocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013943583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.